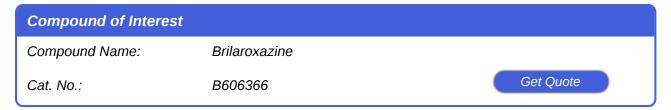


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Pharmacological Profile of Brilaroxazine (RP5063): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (developmental code name: RP5063) is a novel, orally active, third-generation atypical antipsychotic under investigation for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] Developed by Reviva Pharmaceuticals, brilaroxazine is a serotonin-dopamine system modulator with a distinct pharmacological profile that suggests the potential for broad-spectrum efficacy with an improved safety and tolerability profile compared to existing antipsychotics.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of brilaroxazine, including its receptor binding affinity, functional activity, and preclinical efficacy, supported by detailed experimental methodologies.

Receptor Binding Affinity

Brilaroxazine exhibits a high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Its binding profile is characterized by potent interactions with D2-like dopamine receptors and several key serotonin receptor subtypes. The affinity of **brilaroxazine** for these receptors has been quantified using radioligand binding assays, with the inhibition constant (Ki) values summarized in the table below. A lower Ki value indicates a higher binding affinity.



Receptor Subtype	Binding Affinity (Ki, nM)
Dopamine Receptors	
D ₂	0.47[3]
D ₃	3.7[3]
D4	6
Serotonin Receptors	
5-HT _{1a}	1.5
5-HT _{2a}	2.5
5-HT _{2e}	0.19
5-HT ₇	2.7
Other Receptors	
Nicotinic α ₄ β ₂	36.3
5-HT ₆	51

Brilaroxazine also demonstrates moderate affinity for D₁, D₅, 5-HT₂C, 5-HT₃, H₁, the serotonin transporter (SERT), and the α_1B -adrenergic receptor. It has a low affinity for 5-HT₁B, α_2 -adrenergic, and muscarinic acetylcholine receptors, as well as norepinephrine and dopamine transporters.

Functional Activity

The functional activity of **brilaroxazine** at its target receptors defines its mechanism of action as a serotonin-dopamine system stabilizer. It acts as a partial agonist at dopamine D_2 , D_3 , and D_4 receptors, as well as serotonin 5-HT_{1a} and 5-HT_{2a} receptors. This partial agonism is thought to contribute to its ability to modulate dopaminergic and serotonergic neurotransmission, stabilizing these systems in both hyper- and hypo-functional states.

Conversely, **brilaroxazine** functions as an antagonist at serotonin 5-HT_{2e}, 5-HT₆, and 5-HT₇ receptors. Antagonism at these receptors is believed to contribute to its antipsychotic and procognitive effects.



The multifaceted functional profile of **brilaroxazine** is visualized in the signaling pathway diagram below.

Caption: Brilaroxazine's primary signaling pathways.

Experimental Protocols In Vitro Assays

- 1. Radioligand Binding Assays
- Objective: To determine the binding affinity (Ki) of **brilaroxazine** for various dopamine and serotonin receptor subtypes.
- Methodology:
 - Membrane Preparation: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared.
 - Assay Conditions: Competition binding assays are performed in 96-well plates. Each well
 contains the cell membranes, a specific radioligand (e.g., [³H]spiperone for D₂ receptors),
 and varying concentrations of brilaroxazine.
 - Incubation: The plates are incubated to allow for binding equilibrium to be reached.
 - Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
 - Data Analysis: The concentration of brilaroxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.





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